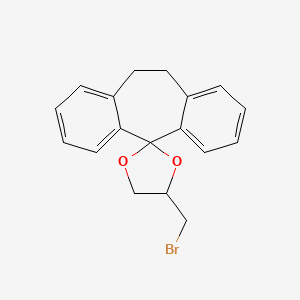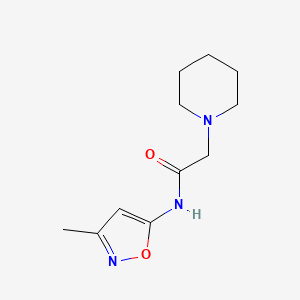
1-Piperidineacetamide, N-(3-methyl-5-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineacetamide, N-(3-methyl-5-isoxazolyl)- is a chemical compound with the molecular formula C14H23N3O2 It is characterized by the presence of a piperidine ring, an acetamide group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide, N-(3-methyl-5-isoxazolyl)- typically involves the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 3-methyl-5-isoxazolecarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-Piperidineacetamide, N-(3-methyl-5-isoxazolyl)- may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineacetamide, N-(3-methyl-5-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
1-Piperidineacetamide, N-(3-methyl-5-isoxazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(3-methyl-5-isoxazolyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperidineacetamide, 4-methyl-N-[3-(1-methylethyl)-5-isoxazolyl]
- N-(3-Methyl-5-isoxazolyl)-1-piperidineacetamide
Uniqueness
1-Piperidineacetamide, N-(3-methyl-5-isoxazolyl)- is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
91341-85-4 |
|---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C11H17N3O2/c1-9-7-11(16-13-9)12-10(15)8-14-5-3-2-4-6-14/h7H,2-6,8H2,1H3,(H,12,15) |
InChI Key |
MDMWXTQAFNJCKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


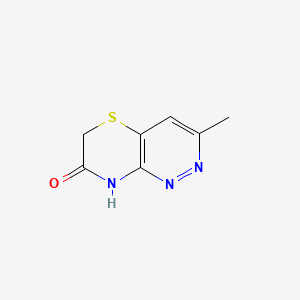


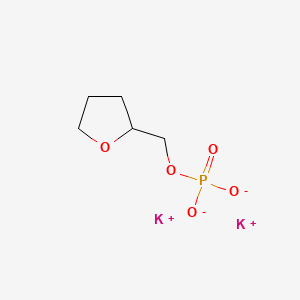
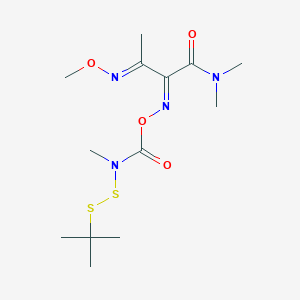
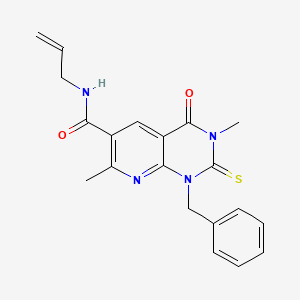
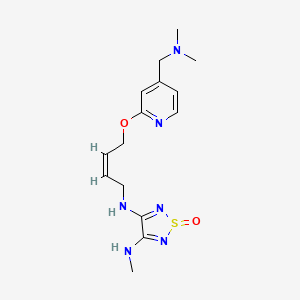
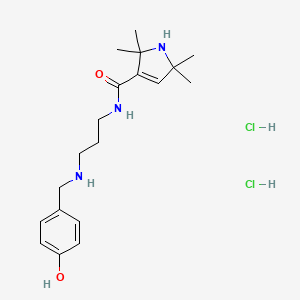
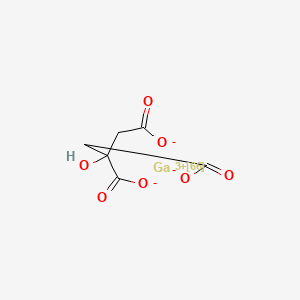
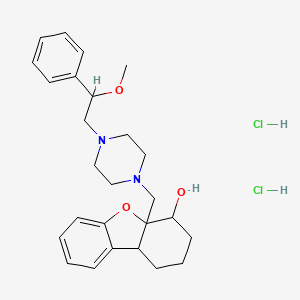
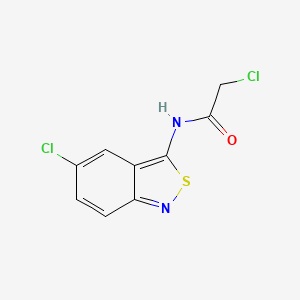
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)

